3'-Deoxy-5'-O-trityluridine

Overview

Description

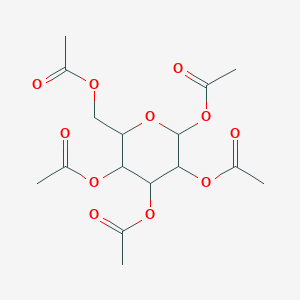

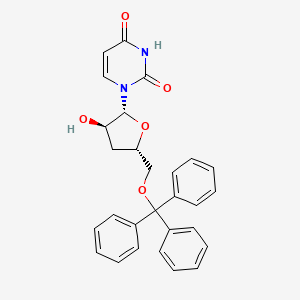

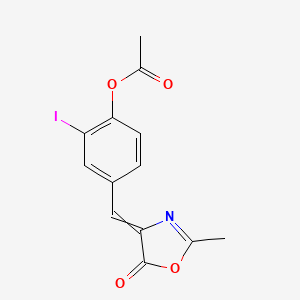

3’-Deoxy-5’-O-trityluridine, also known as C28H26N2O5, is a compound with a molecular weight of 470.5 g/mol . It is a protected potential anti-cancer and anti-viral agent .

Molecular Structure Analysis

The molecular structure of 3’-Deoxy-5’-O-trityluridine is complex, with a heavy atom count of 35 . The compound’s IUPAC name is 1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .Physical And Chemical Properties Analysis

3’-Deoxy-5’-O-trityluridine has a molecular weight of 470.5 g/mol and a complexity of 722 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 88.1 Ų .Scientific Research Applications

Anti-Cancer Agent

3’-Deoxy-5’-O-trityluridine has potential applications as an anti-cancer agent . The compound’s unique structure and properties may allow it to interfere with the replication of cancer cells, thereby inhibiting their growth and proliferation .

Anti-Viral Agent

In addition to its potential anti-cancer applications, 3’-Deoxy-5’-O-trityluridine may also serve as an anti-viral agent . The compound could potentially interfere with the replication of viruses, thereby preventing their spread within the host organism .

Proteomics Research

3’-Deoxy-5’-O-trityluridine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions with DNA, RNA, and other biological molecules .

Synthesis of Uridine Derivatives

3’-Deoxy-5’-O-trityluridine plays a crucial role in the synthesis of uridine 5’-deoxy and 2’,5’-dideoxy derivatives . These derivatives have significant applications in various fields of biological research, including genetics and molecular biology .

Visualization of Host-Guest Interactions

The compound is used in the visualization of host-guest interactions . This involves studying how two or more molecules interact with each other. Such studies can provide valuable insights into how biological molecules interact within cells .

Hydrogen Bonding Studies

3’-Deoxy-5’-O-trityluridine can be used to study hydrogen bonding . Understanding hydrogen bonding is crucial for many areas of science, including chemistry, biology, and medicine, as these bonds play a key role in the structure and function of many biological molecules .

Safety and Hazards

properties

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBFLXSXXCIFH-BFLUCZKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269359 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Deoxy-5'-O-trityluridine | |

CAS RN |

161110-05-0 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161110-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)